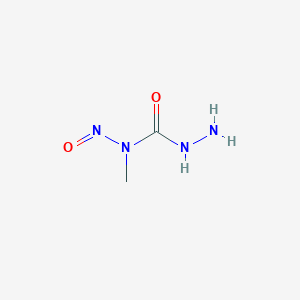
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a phenylsulfanylmethylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylsulfanylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-3-(2,6-dichlorophenyl)-4-(methylsulfanylmethylidene)-1,2-oxazole
- (4Z)-3-(2,6-dichlorophenyl)-4-(ethylsulfanylmethylidene)-1,2-oxazole
Uniqueness
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylsulfanylmethylidene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11Cl2NOS |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2NOS/c17-13-7-4-8-14(18)15(13)16-11(9-20-19-16)10-21-12-5-2-1-3-6-12/h1-8,10H,9H2/b11-10+ |
InChI Key |
INJHXLSCKUAKBQ-ZHACJKMWSA-N |
Isomeric SMILES |
C1/C(=C\SC2=CC=CC=C2)/C(=NO1)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1C(=CSC2=CC=CC=C2)C(=NO1)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


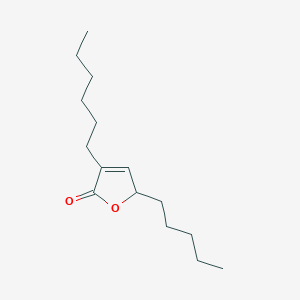
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
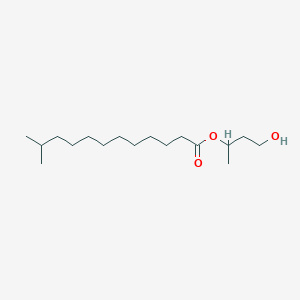
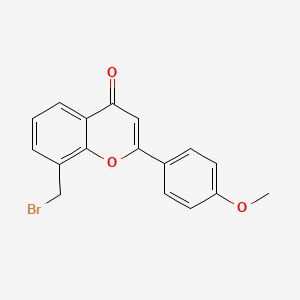

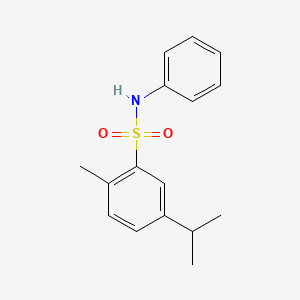
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
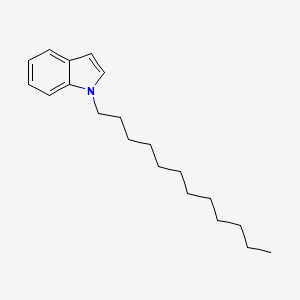
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
